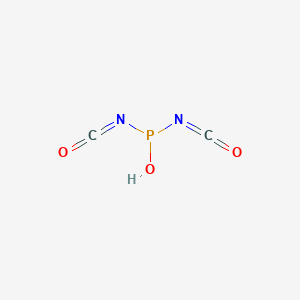
2,2-Diethyl-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diethyl-2,3-dihydro-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of 2,2-diethyl-2,3-dihydro-benzothiazole consists of a benzene ring fused to a thiazole ring, with two ethyl groups attached to the second carbon atom of the thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-2,3-dihydro-benzothiazole can be achieved through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions. Another approach is the cyclization of thioamides or carbon dioxide in the presence of suitable catalysts .
Industrial Production Methods
In industrial settings, the production of 2,2-diethyl-2,3-dihydro-benzothiazole often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-diethyl-2,3-dihydro-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
2,2-diethyl-2,3-dihydro-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 2,2-diethyl-2,3-dihydro-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydrobenzothiazole: Lacks the ethyl groups, resulting in different chemical properties and reactivity.
2-aminobenzothiazole: Contains an amino group, which significantly alters its biological activity and applications.
Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of various substitutions
Uniqueness
2,2-diethyl-2,3-dihydro-benzothiazole is unique due to the presence of the ethyl groups, which enhance its lipophilicity and influence its interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.
Propriétés
Numéro CAS |
36777-87-4 |
|---|---|
Formule moléculaire |
C11H15NS |
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
2,2-diethyl-3H-1,3-benzothiazole |
InChI |
InChI=1S/C11H15NS/c1-3-11(4-2)12-9-7-5-6-8-10(9)13-11/h5-8,12H,3-4H2,1-2H3 |
Clé InChI |
FZANMVKKUNBCSW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NC2=CC=CC=C2S1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cycloocta[def]biphenylene](/img/structure/B14682592.png)












